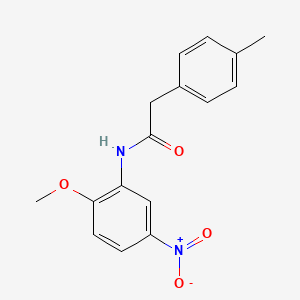![molecular formula C16H15N3O4 B5831545 N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. Common synthetic routes include:
Acylation Reaction:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboximidamide group through an amidation reaction, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or acyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Modulating gene expression or protein synthesis.
Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
- N’-{[(4-methylphenyl)acetyl]oxy}-2-nitrobenzenecarboximidamide
Uniqueness
N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-5-7-12(8-6-11)9-15(20)23-18-16(17)13-3-2-4-14(10-13)19(21)22/h2-8,10H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYDPGPPHXMGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
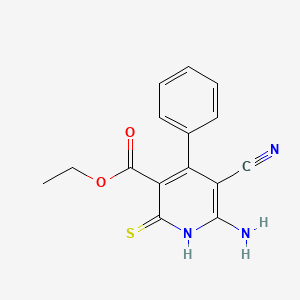
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B5831469.png)
![N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide](/img/structure/B5831471.png)
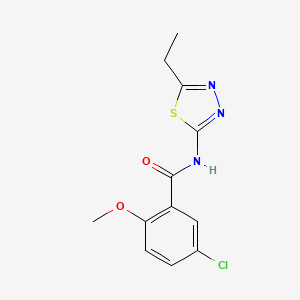
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
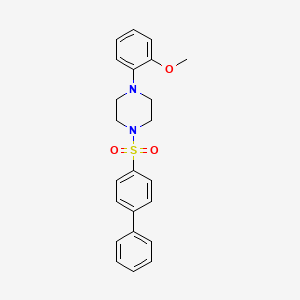
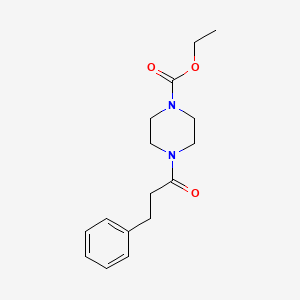
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B5831548.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)
